molecular formula C8H12N4O B8111304 N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide

Cat. No.: B8111304
M. Wt: 180.21 g/mol
InChI Key: PHSXIPKRLOBRFS-UHFFFAOYSA-N
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Description

The tetrahydroimidazo[1,2-a]pyrazine scaffold is a bicyclic heterocyclic system of significant interest in medicinal chemistry for the development of novel therapeutic agents. This core structure is recognized as a key pharmacophore in the exploration of inhibitors targeting various biological pathways. Researchers are actively investigating derivatives of this scaffold for their potential to preferentially silence Gαq proteins, which are critical regulators of a wide array of cellular processes and are implicated in various disease states . Furthermore, this privileged structure has been utilized in the development of potent and selective antagonists for the P2X7 receptor, an ion channel considered a promising target for the treatment of pain, neurodegenerative disorders, and inflammatory conditions . More recently, innovative research has incorporated the tetrahydroimidazo[1,2-a]pyrazine moiety into pyridazinone-based compounds, resulting in potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel . TRPC5 is an emerging target for the treatment of chronic kidney disease, as its inhibition has been shown to protect against podocyte damage and proteinuria in preclinical models . The specific derivative N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide serves as a valuable synthetic intermediate and chemical building block, enabling researchers to explore this rich chemical space and develop new tool compounds and potential therapeutics targeting these critical proteins.

Properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-9-8(13)6-4-11-7-5-10-2-3-12(6)7/h4,10H,2-3,5H2,1H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSXIPKRLOBRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Davidson Cyclization for Imidazo[1,2-a]pyrazine Formation

The bicyclic core is typically synthesized via a Davidson-type heterocondensation. This involves:

  • Esterification : Reaction of an NN-protected amino acid (e.g., Boc-cyclohexylalanine) with phenacyl bromide or 3-(bromoacetyl)pyridine to form α-acyloxy ketones.

  • Cyclization : Treatment with ammonia in refluxing toluene to yield 2,4-disubstituted imidazoles.

  • Alkylation : Regioselective alkylation at NN-1 using ethyl bromoacetate, confirmed by X-ray crystallography.

Example Reaction Conditions :

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Yield: 70–85%

Lactamization for Ring Closure

Lactamization is critical for forming the tetrahydroimidazo[1,2-a]pyrazine skeleton:

  • Deprotection : Hydrogenolytic removal of Cbz groups or acidic cleavage of Boc protections.

  • Cyclization : Spontaneous entropy-driven lactam formation under mild conditions (room temperature, pH 7–8).

Key Intermediate :

Boc-protected intermediateHCl/MeOHTetrahydroimidazo[1,2-a]pyrazine lactam\text{Boc-protected intermediate} \xrightarrow{\text{HCl/MeOH}} \text{Tetrahydroimidazo[1,2-a]pyrazine lactam}

Functionalization: N-Methyl and Carboxamide Groups

Introduction of the N-Methyl Group

The methyl group is introduced via:

  • Reductive Amination : Borane-promoted reduction of imine intermediates, followed by methylation using iodomethane.

  • Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K2_2CO3_3) in DMF.

Optimized Conditions :

  • Catalyst: Pd/C (10%)

  • Solvent: Methanol

  • Yield: 65–78%

Carboxamide Installation at Position 3

The carboxamide moiety is introduced through:

  • Coupling Reactions : Use of carbodiimide reagents (e.g., DCC, HATU) with methylamine.

  • Hydrolysis-Esterification : Conversion of ester intermediates to carboxylic acids, followed by amidation.

Example Protocol :

  • Hydrolysis of ethyl ester to carboxylic acid using NaOH/EtOH.

  • Amidation with methylamine using HATU and DIPEA in DCM.

Yield : 82–90%

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors and automated systems enhance efficiency:

  • Continuous Flow Cyclization : Reduces reaction time from hours to minutes.

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: EtOAc/hexane).

Key Parameters :

  • Purity: >99% (HPLC)

  • Throughput: 1–5 kg/batch

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Reference
Davidson CyclizationBoc-cyclohexylalanineCyclization, Alkylation70–85
LactamizationCbz-protected intermediateDeprotection, Cyclization65–78
Reductive AminationImine intermediateBH3_3 reduction60–70
Carbodiimide CouplingCarboxylic acid derivativeHATU-mediated amidation82–90

Challenges and Optimization Strategies

Regioselectivity in Alkylation

  • Issue : Competing alkylation at NN-3 vs. NN-1.

  • Solution : Use of bulky bases (e.g., LDA) to direct alkylation to NN-1.

Stability of Borane Adducts

  • Issue : Borane-amine adducts require careful handling.

  • Solution : Decomplexation using Pd/C in methanol .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Tetrahydroimidazo[1,2-a]pyrazine Derivatives

The target compound shares its core structure with several analogues, differing primarily in substituents:

Compound Name Substituents/Modifications Key Biological Activity Reference
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide -CH₃ at pyrazine N; -CONH₂ at position 3 Gαq protein inhibition
BIM-46174 (dimer: BIM-46187) Cyclohexylmethyl; thiopropyl side chain Gαq protein inhibition
2-(4-Fluoro-3-methylphenyl)-8,8-dimethyl derivative 4-Fluoro-3-methylphenyl; dimethyl substituents Antimalarial lead optimization
N-(Benzo[d][1,3]dioxol-5-yl)-2-phenyl derivative Benzo[d][1,3]dioxol-5-yl; phenyl group Antimalarial activity
Ethyl 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate Ethyl ester at position 3; -CH₃ at pyrazine N Intermediate for further derivatization

Key Observations :

  • Bioactivity : The carboxamide group in the target compound enhances binding to Gαq proteins compared to ester derivatives (e.g., ethyl carboxylate in ), which are typically intermediates .
  • Antimalarial Potency : Substitutions with aromatic groups (e.g., 4-fluoro-3-methylphenyl in ) improve antimalarial efficacy, likely due to enhanced hydrophobic interactions with parasitic targets .
Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

Compounds with a pyrimidine core (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones) exhibit structural similarities but distinct electronic profiles due to the pyrimidine ring’s nitrogen arrangement. These derivatives show potent antibacterial activity against E. coli and S. aureus (inhibition zones: 30–33 mm), attributed to hydrazone moieties enabling metal chelation and membrane disruption . In contrast, the pyrazine-based target compound lacks this broad-spectrum antibacterial action but excels in eukaryotic protein modulation .

Biological Activity

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide (CAS Number: 1422137-76-5) is a compound belonging to the class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂N₄O
  • Molecular Weight : 180.21 g/mol
  • Structure : The compound features a tetrahydroimidazo ring fused with a pyrazine moiety, which is significant for its biological interactions.

Biological Activity Overview

This compound has shown promise in various biological assays:

  • Anticancer Activity :
    • Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit potent anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines with IC₅₀ values ranging from 0.99 to 9.99 μM .
    • A study highlighted that certain pyrazine derivatives can induce apoptosis in cancer cells and inhibit colony formation in vitro .
  • Antimicrobial Properties :
    • Compounds within the imidazo[1,2-a]pyrazine class have been evaluated for antibacterial and antifungal activities. Some derivatives have shown significant inhibition against pathogenic microorganisms .
  • Neuroprotective Effects :
    • Pyrazine-modified compounds have been investigated for their neuroprotective effects. For example, derivatives have been reported to enhance cell viability in neuronal cell lines exposed to oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many imidazo[1,2-a]pyrazines act as enzyme inhibitors (e.g., Pim kinases), which are implicated in cancer progression. The IC₅₀ values for these interactions can be as low as 10 nM .
  • Apoptosis Induction : Research demonstrates that these compounds can trigger apoptotic pathways in cancer cells through the regulation of various signaling molecules .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • A recent investigation reported that derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with IC₅₀ values around 1.60 μM. The study also noted the ability of these compounds to inhibit cell migration and induce apoptosis .
  • Neuroprotective Study :
    • Zhang et al. synthesized several pyrazine derivatives and assessed their protective effects on human neuroblastoma cells (SH-SY5Y). Results indicated enhanced cell viability and reduced oxidative damage when treated with specific derivatives .

Comparative Data Table

CompoundActivity TypeCell Line/OrganismIC₅₀ Value (μM)Reference
This compoundAnticancerMDA-MB-2311.60
Pyrazine Derivative AAntimicrobialStaphylococcus aureus4.50
Pyrazine Derivative BNeuroprotectiveSH-SY5Y3.55

Q & A

Basic: What is the structural and functional significance of the imidazo[1,2-a]pyrazine core in this compound?

Answer:
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets. This core is critical for antimalarial activity, as demonstrated by derivatives like mCMQ069 , which showed single-dose cure potential in preclinical studies . The bicyclic system enhances metabolic stability and facilitates π-π stacking interactions with enzyme active sites, such as those in Plasmodium kinases or bacterial targets . Modifications to the core (e.g., methyl or carboxamide substituents) can fine-tune potency and selectivity, as seen in structure-activity relationship (SAR) studies .

Basic: What are the standard synthetic routes for preparing this compound and its derivatives?

Answer:
Key steps include:

  • Coupling reactions : Boc-protected glycine is coupled to the imidazo-pyrazine intermediate using HATU/DIPEA in DMF, achieving yields of ~60–70% despite challenges with borane-derived impurities .
  • Reduction : Borane-THF complexes reduce ketones to secondary amines, though residual borane requires careful quenching with methanol to avoid side reactions .
  • Hydrogenation : Catalytic hydrogenation (e.g., PtO₂ in 2-methoxyethanol at 4 bar H₂) saturates the pyrazine ring, yielding tetrahydro derivatives with 76% efficiency .
  • Purification : Column chromatography (e.g., CH₂Cl₂/7N NH₃-MeOH) is critical for isolating oxygen-sensitive intermediates .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., methyl group placement) and confirms hydrogenation efficacy .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ peaks within 0.01 Da error) .
  • IR : Identifies functional groups like carbonyls (1700–1650 cm⁻¹) and amines (3300–3500 cm⁻¹) .
  • X-ray crystallography : Used sparingly due to crystallization challenges, but critical for resolving stereochemistry in chiral derivatives .

Advanced: How can synthetic yields be optimized when intermediates are unstable?

Answer:

  • Inert conditions : Use nitrogen atmospheres and degassed solvents to prevent oxidation of piperazine intermediates .
  • Alternative purification : Avoid silica gel for oxygen-sensitive compounds; opt for recrystallization or flash chromatography under inert gas .
  • Quenching protocols : Residual borane in THF reductions must be thoroughly quenched with methanol to minimize impurities .
  • Real-time monitoring : TLC or LC-MS tracks reaction progress to minimize over-reaction or degradation .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Purity verification : Impurities (e.g., from borane reactions) can skew bioassay results; rigorous HPLC purity checks (>95%) are essential .
  • Assay standardization : Differences in MIC (minimum inhibitory concentration) values may arise from variations in bacterial strains or culture conditions. Use CLSI guidelines for consistency .
  • Metabolic stability : Plasma protein binding and microsomal stability assays explain discrepancies in in vivo vs. in vitro efficacy .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Answer:

  • Asymmetric hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to achieve >90% enantiomeric excess (ee) in tetrahydroimidazo-pyrazines .
  • Chiral auxiliaries : Temporarily introduce groups like tert-butyl carbamates to direct stereochemistry during cyclization .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) separate enantiomers during ester hydrolysis .

Advanced: How can structure-activity relationships (SAR) guide lead optimization?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance antibacterial activity by increasing membrane permeability .
  • Ring saturation : Tetrahydro derivatives improve metabolic stability over unsaturated analogs but may reduce target affinity .
  • Carboxamide positioning : The 3-carboxamide group is critical for H-bonding with malarial kinase ATP pockets; methylation here reduces off-target effects .

Advanced: What methodologies manage impurities during scale-up?

Answer:

  • Process analytical technology (PAT) : In-line FTIR monitors reaction byproducts in real time .
  • Crystallization engineering : Use antisolvent precipitation to remove borane adducts .
  • Design of experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to suppress impurity formation .

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